molecular formula C10H9ClN4O B2414509 N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1206999-62-3

N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2414509
M. Wt: 236.66
InChI Key: GKTZIRPILHXWHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an azide (such as sodium azide) with a nitrile to form the triazole ring, a process known as a click reaction . The carboxamide group could potentially be introduced through a reaction with an amine .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroanalytical data including NMR, IR, and elemental analysis . Single crystal X-ray diffraction has also been used to determine the crystal structure .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” are not available, compounds containing a triazole ring are known to participate in various chemical reactions. For example, triazoles can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms of the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific data for “N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” are not available, similar compounds are often crystalline solids at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a related compound, was synthesized with a yield of 88%, showcasing the potential for efficient synthesis of related triazole derivatives (Lian-Di Kan, 2015).

Chemical Properties and Analysis

  • Molecular characterization of similar triazole derivatives through methods like infrared spectroscopy, mass spectrometry, and X-ray powder diffraction studies provides insights into their structural properties (Fausto M. Güiza et al., 2020).

Antimicrobial Activities

  • Novel 1H-1,2,3-triazole-4-carboxamides, including compounds similar to N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, have shown promising antimicrobial activities against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (N. Pokhodylo et al., 2021).

Potential Biological Agents

  • Derivatives of similar triazoles have been synthesized and evaluated for antimicrobial activities, suggesting the versatility of these compounds in developing various biological agents (J. Akbari et al., 2008).

Cytotoxic and Antibacterial Activities

  • β-Carboline derivatives possessing 1,2,3-triazole rings, related to the chemical structure of N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, showed significant cytotoxic and antibacterial activities, highlighting the compound's potential in medical applications (P. Salehi et al., 2016).

Synthesis of Analogous Compounds

  • Synthesis of compounds like 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide) and analogues, which are structurally similar, indicates the feasibility of synthesizing a range of derivatives for various applications (H. Bonacorso et al., 2015).

Future Directions

The development of new compounds with triazole rings is an active area of research, given the wide range of biological activities these compounds can have . Future research may focus on synthesizing new triazole-containing compounds and evaluating their potential as therapeutic agents.

properties

IUPAC Name

N-(4-chlorophenyl)-1-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-15-6-9(13-14-15)10(16)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTZIRPILHXWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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